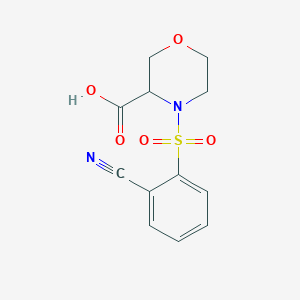
4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid, also known as SMCC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative that contains a morpholine ring, a cyanophenyl group, and a carboxylic acid group. SMCC has been shown to have a variety of interesting properties that make it useful in a range of different research contexts.
Mécanisme D'action
The mechanism of action of 4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid is based on its ability to react with thiol groups in proteins. This reaction results in the formation of a covalent bond between the 4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid molecule and the protein, which can be used to modify the protein's structure and function. The reaction of 4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid with thiol groups is highly specific, allowing for the selective modification of specific amino acid residues.
Biochemical and Physiological Effects:
4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid has been shown to have a range of interesting biochemical and physiological effects, depending on the specific context in which it is used. For example, 4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid has been shown to inhibit the activity of certain enzymes by modifying their active sites. This can be useful in the study of enzyme function and regulation. 4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid has also been shown to have immunomodulatory effects, potentially making it useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid is its high reactivity towards thiol groups in proteins. This allows for the selective modification of specific amino acid residues, which can be useful in a range of different research contexts. Additionally, 4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid is relatively easy to synthesize and purify, making it a convenient reagent for many different types of experiments.
One limitation of 4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid is its potential toxicity, particularly if it is not used in a controlled manner. Additionally, the reaction of 4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid with thiol groups can be somewhat unpredictable, making it difficult to control the extent and specificity of the modification. Finally, 4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid can be relatively expensive, which may limit its use in some research contexts.
Orientations Futures
There are a number of potential future directions for research involving 4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid. For example, researchers could explore the use of 4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid as a tool for the study of protein-protein interactions in living cells. Additionally, 4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid could be used as a scaffold for the development of new drugs or other therapeutic agents. Finally, researchers could explore the use of 4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid in the development of new diagnostic tools for the detection of specific biomolecules.
Méthodes De Synthèse
4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid can be synthesized using a variety of different methods, including the reaction of a cyanobenzene derivative with a morpholine derivative in the presence of a suitable catalyst. This reaction typically takes place under mild conditions and can be easily scaled up for industrial production. The resulting product can be purified using a range of different techniques, including recrystallization and chromatography.
Applications De Recherche Scientifique
4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid has been used in a wide range of scientific research applications, including as a reagent for the modification of proteins and other biomolecules. This compound has been shown to be highly reactive towards thiol groups in proteins, allowing for the selective modification of specific amino acid residues. 4-(2-Cyanophenyl)sulfonylmorpholine-3-carboxylic acid has also been used as a crosslinking agent for the study of protein-protein interactions, as well as a fluorescent probe for the detection of specific biomolecules.
Propriétés
IUPAC Name |
4-(2-cyanophenyl)sulfonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c13-7-9-3-1-2-4-11(9)20(17,18)14-5-6-19-8-10(14)12(15)16/h1-4,10H,5-6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGBPQMYVDCVSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1S(=O)(=O)C2=CC=CC=C2C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


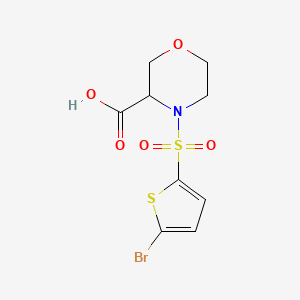

![3-Benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7580964.png)

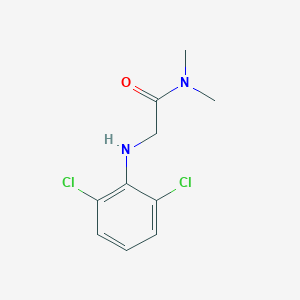
![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580985.png)
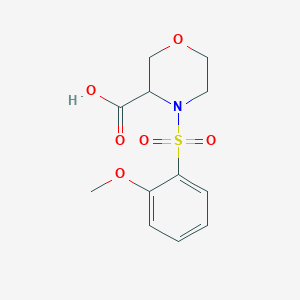
![1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine](/img/structure/B7580997.png)
![4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581018.png)
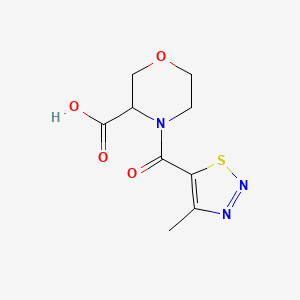

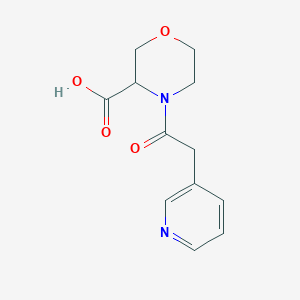
![1-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581044.png)